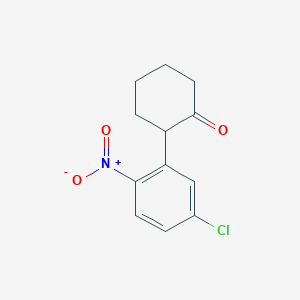

2-(5-Chloro-2-nitrophenyl)cyclo-hexanone

Description

2-(5-Chloro-2-nitrophenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a chloro group at the 5-position and a nitro group at the 2-position on the phenyl ring. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of the nitro and chloro substituents, which influence its reactivity and physical properties. The nitro group enhances electrophilic substitution resistance while the chloro group contributes to steric and electronic modulation. Synthetically, it can be prepared via coupling reactions involving chlorophenyl precursors and nitro-substituted cyclohexanone derivatives under catalytic conditions, as seen in analogous syntheses of related compounds .

Properties

Molecular Formula |

C12H12ClNO3 |

|---|---|

Molecular Weight |

253.68 g/mol |

IUPAC Name |

2-(5-chloro-2-nitrophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H12ClNO3/c13-8-5-6-11(14(16)17)10(7-8)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |

InChI Key |

VNEMLBGNBWBDBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-(5-Chloro-2-nitrophenyl)cyclohexanone with structurally related cyclohexanone derivatives:

Key Observations :

- Substituent Effects: The nitro and chloro groups in 2-(5-Chloro-2-nitrophenyl)cyclohexanone increase molecular weight and polarity compared to β-cyclohexanone, likely elevating its boiling point and reducing volatility.

- Steric Hindrance: Bulky substituents like tert-butyl in 2-TERT-BUTYLCYCLOHEXANONE lower melting points (38.55°C) due to disrupted crystal packing, whereas electron-withdrawing groups (e.g., nitro) may increase melting points if intermolecular interactions are enhanced .

Reactivity in Condensation Reactions

Cyclohexanone derivatives are frequently used in condensation reactions to synthesize industrially relevant intermediates. For example:

- Self-Condensation: β-Cyclohexanone undergoes acid- or base-catalyzed self-condensation to form dimers like 2-(1-cyclohexenyl)cyclohexanone. Catalysts such as HRF5015 achieve near 100% dimer selectivity at lower temperatures compared to traditional catalysts .

- Impact of Substituents: The nitro group in 2-(5-Chloro-2-nitrophenyl)cyclohexanone may hinder condensation reactivity due to deactivation of the aromatic ring, contrasting with unsubstituted cyclohexanone derivatives that readily form dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.